Product packaging for Methyl 3-amino-2-methyl-3-oxopropanoate(Cat. No.:CAS No. 93823-25-7)

Methyl 3-amino-2-methyl-3-oxopropanoate

Cat. No.: B2416422
CAS No.: 93823-25-7
M. Wt: 131.131
InChI Key: AQCOZBGXACOSGK-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-methyl-3-oxopropanoate (CAS 93823-25-7) is a versatile β-amino ester building block prized in organic synthesis for its multifunctional reactivity profile . This compound, with the molecular formula C5H9NO3 and a molecular weight of 131.13 g/mol, features both an amide and an ester group, making it a valuable precursor for the construction of more complex molecules . Its significance lies in its role as a key intermediate in the synthesis of various pharmacologically active compounds and natural products . Researchers utilize this methyl 3-oxopropanoate derivative in the development of novel compounds, including β-amino acids, which are fundamental building blocks for stable β-peptides, as well as γ-amino alcohols and various heterocyclic structures . The reactivity of its central methylene group, combined with the two adjacent carbonyl functions, allows for diverse chemical transformations and strategic functional group interconversions . As with all materials of this nature, this compound is strictly for research applications and is not intended for diagnostic, therapeutic, or human and veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO3 B2416422 Methyl 3-amino-2-methyl-3-oxopropanoate CAS No. 93823-25-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-amino-2-methyl-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c1-3(4(6)7)5(8)9-2/h3H,1-2H3,(H2,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCOZBGXACOSGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of Methyl 3 Amino 2 Methyl 3 Oxopropanoate

Chemical Transformations Involving the Primary Amino Group

The primary amino group in Methyl 3-amino-2-methyl-3-oxopropanoate serves as a key site for nucleophilic reactions, enabling a wide range of molecular modifications.

The lone pair of electrons on the nitrogen atom of the primary amino group confers nucleophilicity, allowing it to react with various electrophiles. This reactivity is fundamental to substitution reactions where a hydrogen atom on the amine is replaced by an electrophilic species.

A significant class of such reactions is N-arylation. While challenging due to the potential for racemization and the lower nucleophilicity of amino acid esters compared to simpler amines, methods have been developed to achieve this transformation. researchgate.net For instance, palladium-catalyzed N-arylation reactions using aryl triflates can be employed under mild conditions to form a new carbon-nitrogen bond with minimal racemization of the adjacent stereocenter. researchgate.net

In the context of amination, the compound itself acts as the amine component, reacting with substrates to introduce the amino functionality into other molecules. The primary amino group can participate in reactions such as palladium-catalyzed allylic C-H amination, where it functions as the nucleophile to form new C-N bonds, leading to complex amino alcohol motifs. nih.gov

Table 1: Examples of Electrophilic Substitution on the Amino Group

Reaction TypeElectrophileCatalyst/ReagentProduct Type
N-ArylationAryl TriflatesPd(II) PrecatalystN-Aryl Amino Ester Derivative
Allylic AminationAllylic SubstratePd(II)/SulfoxideAllylic Amine Derivative

The primary amino group can be readily acylated or converted into a ureido group, transformations that are crucial for synthesizing peptidomimetics and other biologically active molecules.

Amide Formation: The synthesis of N-acyl derivatives (amides) is a straightforward transformation. This is typically achieved by reacting the amino group with an acylating agent, such as an acyl chloride or a carboxylic acid activated by a coupling reagent. For instance, the combination of dichloro(methyl)(3,3,3-trifluoropropyl)silane (MTFPSCl2) and imidazole (B134444) can mediate the amidation of amino acids and their esters, activating the carboxy group of a second molecule while simultaneously protecting the α-amino group, allowing for amide bond formation in high yields with minimal racemization. organic-chemistry.org

Ureido Formation: The conversion of the amino group to a ureido (-NH-CO-NH-) functionality is another important derivatization. researchgate.net A common method involves the reaction of the amino ester with an isocyanate. Alternatively, the amino group can be converted into an intermediate isocyanate using reagents like triphosgene, which then reacts with another amine to form the ureido linkage. nih.gov This multi-step, one-pot procedure is a facile route to urea-linked peptidomimetics. organic-chemistry.org A series of novel amino acid ureidoamides have been prepared from N-(1-benzotriazolecarbonyl)-amino acid chlorides and corresponding aminoalcohols. researchgate.net

Reactions of the Methyl Ester Moiety

The methyl ester group is susceptible to nucleophilic acyl substitution, primarily through hydrolysis and transesterification, which alters the carboxylic acid end of the molecule.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-amino-2-methyl-3-oxopropanoic acid. This saponification is a fundamental reaction, typically carried out under aqueous basic or acidic conditions.

Transesterification is a process where the methyl group of the ester is exchanged with another alkyl or aryl group from an alcohol nucleophile. This reaction is typically catalyzed by either an acid or a base. Scandium(III) triflate has been shown to be an effective catalyst for the direct transesterification of carboxylic esters in boiling alcohols, allowing for the preparation of various other esters in high yields. organic-chemistry.org This process allows for the modification of the ester group to modulate the compound's solubility, reactivity, or steric properties without affecting the core amino acid structure.

Table 2: Summary of Reactions at the Methyl Ester Moiety

Reaction TypeReagentConditionsProduct
HydrolysisNaOH (aq) or HCl (aq)Heating3-amino-2-methyl-3-oxopropanoic acid
TransesterificationR-OH (e.g., Ethanol)Acid or Base Catalyst (e.g., Sc(OTf)₃)Ethyl 3-amino-2-methyl-3-oxopropanoate

Chemical Behavior of the Ketone Functionality at Position 3

The chemical structure of this compound contains a primary amide functionality at the C-3 position, not a ketone. The "oxo" in the IUPAC name refers to the carbonyl of the propanoate backbone, and the "amino" group attached to this same carbon (C-3) defines it as an amide.

The primary amide group is a relatively stable functional group. Its reactivity is generally lower than that of the methyl ester. The primary reactions associated with this amide group include:

Hydrolysis: Under harsh acidic or basic conditions, typically more forcing than those required for ester hydrolysis, the amide can be hydrolyzed to a carboxylic acid. In this molecule, such conditions would likely lead to the hydrolysis of both the ester and the amide, yielding 2-methylmalonic acid.

Dehydration: Treatment with strong dehydrating agents can convert the primary amide into a nitrile group (-C≡N).

Reduction: The amide carbonyl can be reduced to an amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This would convert the amide to a 1,3-diamino alcohol derivative after subsequent reduction of the ester.

These reactions often require conditions that would simultaneously transform the methyl ester group. Therefore, achieving selective transformations at the amide position in the presence of the ester requires carefully chosen reagents and reaction pathways.

Reduction Pathways Leading to Hydroxyl or Amine Derivatives

The chemical structure of this compound, featuring both a ketone and an amide functional group, allows for various reduction pathways to yield hydroxyl or amine derivatives. The reduction of the β-carbonyl group leads to the formation of 1,3-amino alcohols, which are significant structural motifs in numerous biologically active compounds and pharmaceutical agents.

The stereochemical outcome of the reduction of β-amino ketones is highly dependent on the choice of reducing agent and the nature of the substituent on the nitrogen atom. For instance, the reduction of β-amino ketones with samarium(II) iodide has been shown to produce either syn or anti 1,3-amino alcohols with a high degree of selectivity, contingent on the N-protecting group employed. nih.gov This divergence in stereoselectivity allows for controlled access to specific diastereomers. For example, reductions of N-acyl derivatives often yield syn 1,3-amino alcohols with moderate selectivity. nih.gov

Another approach involves the directed reductive amination of β-hydroxy ketones, which stereoselectively prepares 1,3-syn-amino alcohols. organic-chemistry.org This method utilizes a titanium(IV) isopropoxide catalyst to coordinate an intermediate imino alcohol, followed by reduction with polymethylhydrosiloxane (B1170920) (PMHS). organic-chemistry.org

Alternatively, the amide functionality can be reduced to an amine. Amide reduction is a more challenging transformation requiring strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.com The mechanism involves the initial addition of a hydride to the carbonyl carbon, followed by the elimination of an aluminate salt to form an iminium ion intermediate. A second hydride addition then furnishes the amine. Given the presence of the β-keto group, a complete reduction with a powerful hydride source would likely reduce both the ketone and the amide, yielding a diamine derivative.

The following table summarizes potential reduction products based on the reactivity of analogous compounds.

Functional Group TargetedReagent ClassExpected Product
β-KetoneHydride reducing agents (e.g., NaBH₄, SmI₂)Methyl 3-amino-2-methyl-3-hydroxypropanoate (Amino alcohol)
AmideStrong hydride agents (e.g., LiAlH₄)2-Methylpropane-1,3-diamine derivatives (after ketone reduction)
Both (Ketone and Amide)Strong hydride agents (e.g., LiAlH₄)2-Methyl-N1-methylpropane-1,3-diamine (if ester is also reduced and decarboxylated)

Oxidation Reactions to Oxo-Derivatives

The oxidation of the this compound scaffold can lead to the formation of vicinal tricarbonyl compounds, which are valuable synthetic intermediates. The oxidation of β-keto amides and β-keto esters has been explored using various reagents.

A direct oxidative reaction for synthesizing vicinal tricarbonyl amides from β-ketoamides has been developed using phenyliodine(III) bis(trifluoroacetate) (PIFA). acs.org This method is effective for a range of β-ketoamides, affording the desired products in moderate to excellent yields. acs.org Applying this to this compound would be expected to yield methyl 2-methyl-2,3-dioxo-3-aminopropanoate.

Another strategy involves the use of Oxone, a versatile and environmentally benign oxidizing agent. The oxidative cleavage of β-keto esters and 1,3-diketones to α-keto esters and 1,2-diketones has been achieved using an Oxone/aluminum trichloride (B1173362) system in aqueous media. organic-chemistry.org The proposed mechanism involves the formation of an α-hydroxy dicarbonyl intermediate, which is then oxidized to a tricarbonyl species that subsequently rearranges. organic-chemistry.org However, the authors later retracted the article, noting the results were not reproducible with pure reagents, suggesting a contaminant may have promoted the reaction. organic-chemistry.org

Further studies on the oxidation of cyclic β-keto esters with reagents like lead tetraacetate have also been reported, though these often lead to more complex transformations like ring-expansion or ring-cleavage rather than simple formation of an oxo-derivative. rsc.org

The table below outlines potential oxidation products.

Reagent SystemExpected Oxo-DerivativeReaction Type
Phenyliodine(III) bis(trifluoroacetate)Methyl 2-methyl-2,3-dioxo-3-aminopropanoateα-Oxidation
Oxone/Lewis Acid (potential)Methyl 2-formyl-2-oxopropanoateOxidative Cleavage

Cyclization Reactions and Heterocyclic Ring Formations Utilizing this compound as a Key Precursor

Construction of Oxindoles and Related Cyclic Systems

This compound serves as a potential C3 synthon for the construction of substituted oxindole (B195798) frameworks, which are prevalent in numerous natural products and pharmacologically active molecules. The synthesis of 3-substituted 2-oxindoles can be achieved through various strategies, including condensation reactions with isatins (1H-indole-2,3-diones) or intramolecular cyclizations.

One plausible pathway involves the reaction of the active methylene (B1212753) group of the propanoate with isatin (B1672199) derivatives. The Knoevenagel condensation of isatins with active methylene compounds is a well-established method for generating 3-substituted oxindoles. In such a reaction, the α-carbon of this compound would act as the nucleophile, attacking the C3-carbonyl of the isatin. Subsequent dehydration would lead to a 3-ylideneoxindole intermediate, which could be further modified.

Furthermore, polycyclic spirooxindoles can be synthesized through reactions like the aza-Prins reaction of 3-vinyltetrahydroquinolines with isatin derivatives. nih.gov While not a direct application of the title compound, this illustrates the utility of dicarbonyl-like synthons in creating complex oxindole structures. Palladium-catalyzed intramolecular cyclization of α-bromo-propionanilides is another modern approach that yields 3-substituted 2-oxindoles, highlighting the versatility of propanoate-derived structures in heterocyclic synthesis. rsc.org

Synthesis of Piperidines and Pyrrolidines

The structural framework of this compound, which can be considered a β-amino ester, is well-suited for the synthesis of nitrogen-containing saturated heterocycles like piperidines and pyrrolidines. These ring systems are fundamental cores in a vast number of pharmaceuticals and natural products.

Synthetic strategies often involve the intramolecular cyclization of appropriately functionalized precursors derived from β-amino esters. For example, the synthesis of piperidine (B6355638) and pyrrolidine (B122466) β-enamino esters can be achieved starting from ω-halo β-keto esters. acs.org Subsequent diastereoselective reduction of the enamine double bond leads to the saturated heterocyclic ring. This approach could be adapted by functionalizing the methyl group of the propanoate or the amine nitrogen with a suitable leaving group and an alkyl chain containing an electrophile.

Another powerful method is the 1,3-dipolar cycloaddition of azomethine ylides with acrylate (B77674) esters. This copper(I)-catalyzed asymmetric reaction provides highly functionalized pyrrolidine β-amino acid derivatives with excellent stereocontrol. rsc.org While this compound would act as the dipolarophile in this context, its enamine tautomer could also potentially participate in cycloaddition reactions to form piperidine derivatives. researchgate.net

Formation of Diverse Nitrogen-Containing Heterocycles, including Pyrazolo- and Triazolo[1,5-α]pyrimidines

This compound is a key building block for the synthesis of fused nitrogen-containing heterocycles, particularly pyrazolo[1,5-α]pyrimidines and triazolo[1,5-α]pyrimidines. These scaffolds are of significant interest in medicinal chemistry due to their structural analogy to purines.

The synthesis of pyrazolo[1,5-α]pyrimidines is most commonly achieved through the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents. nih.gov In this reaction, the exocyclic amino group of the 5-aminopyrazole initiates a nucleophilic attack on one of the carbonyl carbons of the β-dicarbonyl partner, followed by an intramolecular cyclization via condensation between the endocyclic pyrazole (B372694) nitrogen (N1) and the second carbonyl group, ultimately forming the fused pyrimidine (B1678525) ring after dehydration. organic-chemistry.orgresearchgate.netnih.gov The reaction proceeds with high regioselectivity. organic-chemistry.orgthieme-connect.com

Similarly, the triazolo[1,5-α]pyrimidine ring system is constructed via the cyclocondensation of 3-amino-1,2,4-triazole with 1,3-dicarbonyl compounds or their analogs. rsc.orgnih.govresearchgate.net The reaction mechanism mirrors that of the pyrazolo[1,5-α]pyrimidine synthesis, where the aminotriazole reacts with the β-dicarbonyl unit to form the bicyclic heterocycle. These reactions are often carried out in acidic conditions, such as in refluxing acetic acid, sometimes with a catalytic amount of sulfuric acid. nih.gov

The table below details representative reactions for the formation of these heterocycles.

Heterocyclic SystemPrecursorsGeneral Conditions
Pyrazolo[1,5-α]pyrimidine5-Aminopyrazole + this compoundAcetic acid, reflux
Triazolo[1,5-α]pyrimidine3-Amino-1,2,4-triazole + this compoundAcidic catalysis (e.g., H₂SO₄), reflux

Development of Selenium-Containing Heterocycles from Analogous Propanoates

The versatility of the 3-amino-3-oxopropanoate scaffold extends to the synthesis of selenium-containing heterocycles, which are of growing interest due to their unique chemical properties and biological activities. A key precursor for these syntheses is ethyl 3-amino-3-selenoxopropanoate, a direct analog of the title compound where the amide oxygen is replaced by selenium. pleiades.onlinedocumentsdelivered.com

This selenoamide was synthesized by reacting ethyl cyanoacetate (B8463686) with hydrogen selenide. pleiades.online Ethyl 3-amino-3-selenoxopropanoate has been successfully utilized as a reagent for the preparation of various selenium-containing heterocycles, including substituted selenazoles and ethyl 3-selenoxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylates. pleiades.onlineresearchgate.net The synthesis of these compounds demonstrates the utility of the propanoate backbone in providing the necessary carbon framework for cyclization.

The development of synthetic methods using isoselenocyanates also represents a major advancement in the field, providing access to a wide range of selenium heterocycles through reactions with amines, carbanions, and other nucleophiles, as well as through cycloaddition reactions. mdpi.com The reactivity of these selenium-containing building blocks opens pathways to novel heterocyclic systems with potential applications in materials science and medicine. mdpi.com

Synthesis of Cyclopropyl-substituted Heterocycles from Related Oxopropanoates

The synthesis of cyclopropyl-substituted heterocyles often involves the formation of a cyclopropane (B1198618) ring fused to or substituted on a heterocyclic core. While specific studies on the use of this compound in such syntheses are not extensively documented, the reactivity of related β-keto esters and β-dicarbonyl compounds provides a strong basis for predicting its behavior in cyclopropanation reactions. One of the most relevant and powerful methods for the synthesis of highly functionalized cyclopropanes from compounds containing an activated methylene group is the Michael Initiated Ring Closure (MIRC) reaction. rsc.org

The MIRC reaction is a tandem process that involves a Michael addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular nucleophilic substitution that closes the three-membered ring. rsc.org In the context of a compound like this compound, the α-carbon, situated between the ester and amide carbonyl groups, is an activated methylene position. The hydrogen atoms on this carbon are acidic and can be removed by a base to form a stabilized enolate. This enolate can then act as the nucleophile in a MIRC reaction.

A general scheme for the synthesis of a cyclopropyl-substituted system using a β-dicarbonyl compound, analogous to this compound, is depicted below. The reaction would typically proceed by first generating the enolate of the oxopropanoate. This enolate would then be reacted with a suitable Michael acceptor that also contains a leaving group, such as a γ-halo-α,β-unsaturated ester or ketone. The initial Michael addition would be followed by an intramolecular SN2 reaction to form the cyclopropane ring.

The diastereoselectivity of such reactions can often be controlled by the choice of reaction conditions, including the base, solvent, and temperature. nih.gov For instance, the use of chiral phase-transfer catalysts or chiral bases can lead to the enantioselective synthesis of cyclopropane derivatives.

While the direct application of this compound in these reactions is a subject for further research, the well-established reactivity of related β-dicarbonyl compounds in MIRC reactions suggests its potential as a valuable precursor for the synthesis of complex cyclopropyl-containing molecules.

Kinetic and Thermodynamic Studies of this compound Transformations

A key aspect of the reactivity of β-dicarbonyl compounds is the formation of enolates. The deprotonation of the α-carbon can lead to two different enolates, a kinetic enolate and a thermodynamic enolate, especially in unsymmetrical systems. khanacademy.org The kinetic enolate is formed faster, typically by using a strong, sterically hindered base at low temperatures, and it is the less substituted enolate. khanacademy.org The thermodynamic enolate is the more stable enolate and is favored under conditions that allow for equilibration, such as higher temperatures and the use of a weaker base in a protic solvent. khanacademy.org

For this compound, the α-carbon is flanked by an ester and an amide group. The relative acidities of the α-protons and the stability of the resulting enolates would be influenced by the electronic and steric effects of these two groups. The amide group is generally a better electron-donating group through resonance than an ester group, which could affect the stability of the enolate formed.

Kinetic studies of reactions involving this compound would likely focus on determining the rate constants and activation energies for key steps, such as enolate formation and subsequent nucleophilic attack. For example, in an alkylation reaction, the rate would depend on the concentration of the enolate and the alkylating agent, as well as the temperature and solvent.

Thermodynamic studies would be concerned with the relative stabilities of reactants, intermediates, and products. The equilibrium position of a reaction is determined by the change in Gibbs free energy (ΔG). For transformations of this compound, this would involve considering the bond energies, steric interactions, and solvation energies of all species involved.

In the absence of specific experimental data, the following table provides a conceptual overview of the factors that would be important in kinetic and thermodynamic studies of this compound's transformations.

Factor Kinetic Consideration Thermodynamic Consideration
Base A strong, sterically hindered base at low temperature would favor the formation of the kinetic enolate. A weaker base at a higher temperature would allow for equilibration and favor the formation of the more stable thermodynamic enolate.
Solvent Aprotic solvents are typically used for kinetic control to avoid proton exchange and equilibration. Protic solvents can facilitate equilibration to the thermodynamic product.
Temperature Low temperatures are often used to favor the kinetic product and prevent side reactions. Higher temperatures provide the energy to overcome activation barriers and reach the thermodynamic equilibrium.
Substrate Structure The steric hindrance around the α-carbon will affect the rate of deprotonation and subsequent reactions. The stability of the final product will be influenced by steric and electronic factors.

Further experimental work is necessary to quantify the kinetic and thermodynamic parameters for the reactions of this compound and to fully understand its reactivity profile.

Applications in Advanced Organic Synthesis and Material Science Research

Role as a Key Building Block in the Synthesis of Complex Organic Molecules

The bifunctional nature of Methyl 3-amino-2-methyl-3-oxopropanoate, possessing both an amine and an ester, theoretically positions it as a valuable precursor for a variety of more complex organic structures. Organic building blocks are fundamental components for the bottom-up assembly of molecular architectures. In principle, the amine group can undergo a range of reactions, such as acylation, alkylation, and condensation, while the ester functionality can be hydrolyzed, reduced, or transesterified. This dual reactivity could allow for its incorporation into diverse molecular scaffolds. However, specific examples of its use in the total synthesis of natural products or other complex target molecules are not detailed in the current body of scientific literature. While related amino acid methyl esters are widely used as intermediates in peptide synthesis and medicinal chemistry, the specific contributions of the 2-methylated analog remain an area with limited public research. nih.govresearchgate.net

Precursor in Fine Chemical Synthesis and Specialty Chemicals Production

Fine chemicals and specialty chemicals are characterized by their complex structures and high purity, often produced in smaller volumes for specific applications. While commercial suppliers list this compound, its specific role as a precursor in the production of particular fine or specialty chemicals is not well-documented in public-domain research. riddheshpharmachem.com Its structural motifs are present in many biologically active compounds and functional materials, suggesting a potential, yet unconfirmed, utility in these sectors.

Intermediate in the Development of Agrochemicals

The development of novel agrochemicals often involves the synthesis and screening of vast libraries of compounds containing diverse functional groups. Although some chemical suppliers categorize their products for agrochemical applications, there is no specific information available in the searched literature that explicitly links this compound to the synthesis of new herbicides, pesticides, or fungicides.

Utilization in the Preparation of Polymeric Materials with Tailored Properties

Amino acid-based monomers can be used to synthesize polymers with specific properties, such as biodegradability and biocompatibility, for applications in medicine and materials science. nih.gov The structure of this compound contains functionalities that could, in theory, be amenable to polymerization or incorporation into polymer backbones. For instance, the amino group could be involved in the formation of polyamide chains. However, there is a lack of published research demonstrating the use of this specific compound in the preparation of polymeric materials.

Integration into Multicomponent Reactions and Tandem Catalytic Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly efficient methods for building molecular complexity. The functional groups present in this compound make it a plausible candidate for participation in such reactions. For example, the amine could act as a nucleophile in Ugi or Passerini-type reactions. Tandem catalytic processes, which involve multiple catalytic transformations in one pot, could also potentially utilize this molecule's reactivity. Nevertheless, a review of the available scientific literature does not yield specific examples or studies where this compound has been employed in either multicomponent reactions or tandem catalytic processes.

Biochemical and Enzymatic Research Involving Methyl 3 Amino 2 Methyl 3 Oxopropanoate and Analogues

Investigation of Enzyme-Catalyzed Reactions and Metabolic Pathways

The metabolism of methyl 3-amino-2-methyl-3-oxopropanoate in biological systems is believed to be initiated by the hydrolysis of its methyl ester group, leading to the formation of 3-amino-2-methylpropanoate. This transformation is a prerequisite for its entry into the metabolic pathways associated with β-amino acids. The subsequent fate of the resulting 3-amino-2-methylpropanoate is linked to the degradation pathways of several essential amino acids.

The initial and critical step in the metabolism of this compound is the hydrolysis of the ester bond, a reaction catalyzed by esterases and hydrolases. Carboxylesterases, a class of serine hydrolases, are known to activate ester-based prodrugs by cleaving the ester group to reveal the active carboxylic acid. This enzymatic action is a common strategy in drug design to enhance the cellular permeability of compounds by masking anionic carboxylate groups as esters.

While specific studies on the enzymatic hydrolysis of this compound are not extensively documented, the general principles of enzyme-catalyzed hydrolysis of amino acid esters are well-established. Lipases and proteases are frequently employed for the kinetic resolution of racemic amino acid esters through stereoselective hydrolysis. For instance, lipase (B570770) PSIM from Burkholderia cepacia has been effectively used in the hydrolysis of racemic β-amino carboxylic ester hydrochloride salts to produce enantiomerically pure β-amino acids and esters. The enantioselectivity of these enzymatic reactions can be significantly influenced by the structure of the ester's alkyl chain and the reaction temperature. It is therefore highly probable that various esterases and lipases can catalyze the hydrolysis of this compound to 3-amino-2-methylpropanoate, thereby facilitating its entry into metabolic pathways.

Research on Transaminase Enzymes and their Activity with this compound Derivatives

Following the hydrolysis of the methyl ester, the resulting 3-amino-2-methylpropanoate enantiomers can undergo transamination, a key reaction in amino acid metabolism. Transaminases, which are pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzymes, catalyze the transfer of an amino group from an amino donor to an amino acceptor.

Two specific transaminases have

Spectroscopic and Computational Studies on Methyl 3 Amino 2 Methyl 3 Oxopropanoate

Advanced Spectroscopic Characterization for Structural and Conformational Elucidation

Advanced spectroscopic techniques are indispensable in the precise structural and conformational elucidation of organic molecules such as Methyl 3-amino-2-methyl-3-oxopropanoate. These methods provide detailed insights into the molecular framework, connectivity of atoms, and the spatial arrangement of functional groups, which are crucial for understanding the compound's chemical behavior and reactivity.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Conformational Features

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR analyses are fundamental for confirming its structure and exploring its conformational dynamics in solution.

In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals allow for the assignment of each proton to its specific location within the molecule. The presence of a chiral center at the C2 position results in diastereotopic protons for the adjacent methylene (B1212753) group if the molecule exists in a chiral environment or if rotation around the C2-C3 bond is restricted. This can lead to more complex splitting patterns than simple first-order analysis would predict.

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. The chemical shifts of the carbonyl carbons (in the ester and amide groups) are particularly diagnostic. The number of distinct carbon signals confirms the molecular symmetry.

Conformational features, such as preferred rotational isomers (rotamers) around the C-C and C-N single bonds, can be investigated through advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which provides information about through-space proximity of nuclei.

Table 1: Hypothetical ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
6.5-7.5Broad Singlet1H-NH₂
5.5-6.5Broad Singlet1H-NH₂
3.75Singlet3H-OCH₃
3.40Quartet1H-CH(CH₃)-
1.25Doublet3H-CH(CH₃)-

Table 2: Hypothetical ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment
174.5C=O (Amide)
171.0C=O (Ester)
52.5-OCH₃
45.0-CH(CH₃)-
15.0-CH(CH₃)-

Mass Spectrometry for Reaction Pathway Elucidation and Product Confirmation

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can provide the exact mass, which in turn confirms its molecular formula (C₅H₉NO₃).

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. By analyzing the mass-to-charge ratio (m/z) of the fragment ions, it is possible to deduce the connectivity of the molecule and confirm the presence of specific functional groups. This is particularly useful in confirming the successful synthesis of the target compound and identifying potential byproducts in a reaction mixture. For instance, the loss of a methoxy (B1213986) radical (•OCH₃) or an amino group (•NH₂) would result in characteristic fragment ions.

Table 3: Plausible Mass Spectrometry Fragmentation Data for this compound

m/zProposed Fragment Ion
131[M]⁺ (Molecular Ion)
116[M - NH₂]⁺
100[M - OCH₃]⁺
72[M - COOCH₃]⁺
59[COOCH₃]⁺

Infrared Spectroscopy for Functional Group Identification in Synthesized Molecules

Infrared (IR) spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint for the compound.

For this compound, the IR spectrum would be expected to show distinct absorption bands corresponding to the N-H stretches of the primary amide, the C=O stretches of the ester and amide groups, and the C-O and C-N stretching vibrations. The positions of the carbonyl absorptions can also provide subtle clues about the molecular environment and potential intramolecular hydrogen bonding. libretexts.orgdocbrown.info

Table 4: Expected Infrared Absorption Frequencies for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200N-H StretchPrimary Amide (-NH₂)
2980-2850C-H StretchAlkyl groups
1740-1720C=O StretchEster
1680-1640C=O StretchAmide (Amide I band)
1640-1550N-H BendPrimary Amide (Amide II band)
1300-1000C-O StretchEster

Theoretical Chemistry and Computational Modeling of this compound

Theoretical and computational chemistry provide powerful tools to complement experimental studies by offering detailed insights into the electronic structure, reactivity, and dynamic behavior of molecules at the atomic level.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to predict a variety of molecular properties for this compound. nih.govjournalijar.com These calculations can determine the optimized molecular geometry, providing bond lengths and angles in the lowest energy conformation.

Furthermore, the electronic structure can be analyzed to understand the distribution of electron density and to identify the frontier molecular orbitals (HOMO and LUMO). The energies and shapes of these orbitals are crucial for predicting the molecule's reactivity. For example, the location of the HOMO can indicate the site of electrophilic attack, while the LUMO can suggest the site for nucleophilic attack. Electrostatic potential maps can also be generated to visualize the electron-rich and electron-poor regions of the molecule, further aiding in the prediction of intermolecular interactions.

Table 5: Hypothetical Data from Quantum Chemical Calculations for this compound

PropertyPredicted Value
HOMO Energy-6.5 eV
LUMO Energy+1.2 eV
Dipole Moment2.5 D
NBO Charge on Amide Nitrogen-0.85
NBO Charge on Ester Carbonyl Carbon+0.65

Molecular Dynamics Simulations for Conformational Analysis and Reaction Mechanisms

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of this compound over time. nih.gov By simulating the motion of atoms based on a force field, MD can reveal the accessible conformations and the energy barriers between them. This is particularly useful for understanding the flexibility of the molecule and the relative populations of different rotamers in solution.

MD simulations can also be employed to study reaction mechanisms. By simulating the interaction of the molecule with other reactants and solvent molecules, it is possible to map out the potential energy surface of a reaction and identify transition states. This provides a dynamic picture of the reaction pathway, complementing the static information obtained from quantum chemical calculations.

Predictive Modeling of Synthetic Efficiency and Selectivity

The synthesis of β-amino esters like this compound can be complex, often yielding a mixture of products. Predictive modeling, particularly through machine learning and computational chemistry, offers a powerful tool to forecast reaction outcomes, thereby guiding the optimization of synthetic routes for improved efficiency and selectivity.

Machine learning algorithms can be trained on large datasets of chemical reactions to predict the yield of a specific reaction under various conditions. aiche.orgarxiv.org For the synthesis of this compound, a model could be developed by inputting features such as the choice of reactants, catalysts, solvents, temperature, and reaction time. The model would then predict the expected yield, allowing chemists to computationally screen for the most promising reaction conditions before entering the lab. These models can be particularly useful in identifying non-obvious combinations of parameters that lead to higher efficiency. princeton.edu

Table 1: Hypothetical Data for a Predictive Model of a Related Aminocarbonylation Reaction

Reactant A Concentration (M) Reactant B Concentration (M) Catalyst Loading (mol%) Temperature (°C) Predicted Yield (%)
0.1 0.1 1 25 45
0.2 0.1 1 25 60
0.1 0.2 1 25 55
0.1 0.1 2 25 65

Modeling Stereoselectivity

When a molecule contains multiple stereocenters, such as the C2 and C3 positions in potential derivatives of this compound, controlling the stereoselectivity of a reaction is crucial. Computational modeling can be employed to predict the diastereoselectivity of a reaction. scielo.br By calculating the transition state energies for the formation of different stereoisomers, it is possible to predict which isomer will be the major product. This is particularly relevant in reactions like the diastereoselective hydrogenation of enamines to produce β-amino esters. nih.gov

For instance, in the synthesis of a chiral analog of this compound, molecular modeling could predict the facial selectivity of a nucleophilic attack on a prochiral intermediate. This allows for the rational design of chiral auxiliaries or catalysts to favor the formation of the desired stereoisomer.

Table 2: Theoretical Transition State Energy Calculations for a Diastereoselective Reaction

Diastereomer Transition State Energy (kcal/mol) Predicted Product Ratio
(2R, 3S) 15.2 95

By leveraging these predictive modeling techniques, the synthesis of complex molecules like this compound and its derivatives can be approached more strategically, reducing the amount of empirical experimentation required and accelerating the discovery of efficient and selective synthetic methods.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing methyl 3-amino-2-methyl-3-oxopropanoate, and how can reaction conditions be optimized?

  • The compound can be synthesized via alkylation or condensation reactions. For example, methyl esters of β-keto acids are often prepared by reacting bromoacetate derivatives with nitriles or via multicomponent reactions involving ketones and amino groups. A stepwise alkylation protocol, similar to the synthesis of methyl 2-methyl-3-[methyl(phenyl)amino]-3-oxopropanoate, involves NaH-mediated alkylation of intermediates in THF at low temperatures . Optimization requires monitoring reaction progress via TLC or LC-MS and adjusting stoichiometry of reagents (e.g., NaH and alkylating agents) to minimize side products.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm the presence of characteristic peaks (e.g., ester carbonyl at ~170 ppm in 13C^{13}\text{C} NMR, amine protons at ~2–3 ppm in 1H^{1}\text{H} NMR).
  • Mass spectrometry : Validate molecular ion peaks ([M+H]+^+) and fragmentation patterns.
  • X-ray crystallography : If crystalline derivatives are synthesized, structural elucidation can resolve bond angles and stereochemistry, as demonstrated in analogous β-keto ester crystallography studies .
  • HPLC : Assess purity (>95% recommended for reproducible experiments).

Q. What safety protocols are critical when handling this compound?

  • Refer to safety data sheets (SDS) for structurally similar β-keto esters, such as methyl 3-chloro-3-oxopropanoate, which highlight risks of skin/eye irritation and respiratory sensitization . Key precautions:

  • Use fume hoods and PPE (gloves, goggles).
  • Avoid inhalation; store in airtight containers under inert gas (N2_2 or Ar).
  • Neutralize spills with sodium bicarbonate or vermiculite.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound under varying pH conditions?

  • Conflicting data may arise from the compound’s pH-sensitive β-keto ester and amine groups. For example:

  • Acidic conditions : Protonation of the amine may stabilize the ester but promote hydrolysis of the β-keto group.
  • Basic conditions : Deprotonation of the amine could lead to intramolecular cyclization or side reactions.
  • Methodology : Conduct kinetic studies (UV-Vis or 1H^{1}\text{H} NMR) at controlled pH to track degradation pathways. Compare results with computational models (DFT calculations) to predict reactive intermediates .

Q. What strategies are effective for incorporating this compound into multicomponent reactions (MCRs) for heterocyclic synthesis?

  • MCRs leveraging β-keto esters often involve Knoevenagel condensation or Michael addition. For example:

  • Chromene derivatives : Adapt protocols from methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoate synthesis, where β-keto esters react with 3-hydroxy-4H-chromen-4-one under acidic conditions .
  • Pyrazole/pyridine hybrids : Use sulfanyl or amino groups in the ester to participate in cyclization with nitriles or hydrazines .
    • Optimize solvent polarity (e.g., THF vs. DMF) and catalyst choice (e.g., Lewis acids like ZnCl2_2) to enhance yields.

Q. How can computational chemistry aid in predicting the bioactivity or stability of derivatives of this compound?

  • Molecular docking : Screen derivatives against target enzymes (e.g., kinases or proteases) to prioritize synthesis.
  • QM/MM simulations : Model hydrolysis pathways of the β-keto ester group to identify stabilizing substituents.
  • ADMET prediction : Use tools like SwissADME to forecast pharmacokinetic properties (e.g., logP, solubility) .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

  • Racemization risk : The α-methyl and β-amino groups may undergo epimerization under heating. Mitigate via:

  • Low-temperature reactions (<0°C).
  • Chiral auxiliaries or asymmetric catalysis (e.g., proline-derived catalysts).
    • Purification : Use chiral HPLC or crystallization with resolving agents (e.g., tartaric acid derivatives) .

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